1-Phenyl-4-(4-pyridinyl)piperazine

Sigma Receptor Pharmacology Neuropharmacology Receptor Binding Assays

1-Phenyl-4-(4-pyridinyl)piperazine is a critical building block for CNS research, validated as a selective sigma-1 (σ1) over sigma-2 (σ2) scaffold and a privileged structure for histamine H3 (H3R) and melanocortin-4 (MC4R) antagonists. The 4-pyridyl isomer is essential for target selectivity; substituting with 2- or 3-pyridyl isomers invalidates experimental outcomes. Source high-purity material to ensure reproducible pharmacology.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 14549-61-2
Cat. No. B080489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(4-pyridinyl)piperazine
CAS14549-61-2
Synonyms1-Phenyl-4-(4-pyridinyl)piperazine
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C15H17N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-9H,10-13H2
InChIKeyHOUVRPYITOXIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-(4-pyridinyl)piperazine (CAS 14549-61-2): A 4-Pyridylpiperazine Scaffold for Differentiated Sigma-1, MC4R, and Histamine H3 Antagonism


1-Phenyl-4-(4-pyridinyl)piperazine (CAS 14549-61-2, C15H17N3, MW 239.32) is a core pyridylpiperazine building block characterized by a phenyl ring and a pyridine ring at the 4-position . It serves as a key intermediate and pharmacophore for developing ligands with selectivity for sigma-1 (σ1) receptors over sigma-2 (σ2) receptors [1]. This core scaffold is foundational for creating potent and selective antagonists of the melanocortin-4 receptor (MC4R) [2] and histamine H3 receptor (H3R) [3], establishing its utility in diverse neurological and metabolic research applications.

Why Isosteric or Positional Isomers of 1-Phenyl-4-(4-pyridinyl)piperazine Are Not Interchangeable for Sigma and Histamine Receptor Studies


Substituting 1-Phenyl-4-(4-pyridinyl)piperazine with its 2-pyridyl or 3-pyridyl isomers is not scientifically valid for research targeting sigma receptors or histamine H3 receptors. The position of the nitrogen atom on the pyridine ring is a critical determinant of receptor subtype selectivity. While the 4-pyridyl isomer favors binding to the sigma-1 (σ1) receptor, the 2-pyridyl isomer demonstrates a clear preference for the sigma-2 (σ2) receptor [1]. Furthermore, the 4-pyridylpiperazine moiety has been specifically identified as a new bioisosteric replacement for piperidine, enabling unique molecular interactions within the histamine H3 receptor (H3R) that other isomers cannot replicate [2]. Using an incorrect isomer would lead to significantly different pharmacological profiles, invalidating experimental outcomes and wasting research resources.

Quantitative Differentiation of 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: Sigma Receptor Selectivity and Pharmacophoric Validation


Pyridyl Nitrogen Position Determines Sigma-1 vs. Sigma-2 Receptor Selectivity

The pyridyl nitrogen position in pyridylpiperazine ligands acts as a binary switch for sigma receptor subtype selectivity. The (4-pyridyl)piperazine scaffold, which includes 1-Phenyl-4-(4-pyridinyl)piperazine, demonstrates a clear preference for the sigma-1 (σ1) receptor. In contrast, the (2-pyridyl)piperazine isomer favors the sigma-2 (σ2) receptor, while the (3-pyridyl)piperazine isomer also favors σ1 but with potentially altered kinetics or affinity [1]. This is a fundamental SAR (Structure-Activity Relationship) rule for this chemical series.

Sigma Receptor Pharmacology Neuropharmacology Receptor Binding Assays

4-Pyridylpiperazine Scaffold as a Validated Bioisostere for Selective H3R Antagonism

The 4-pyridylpiperazine moiety, as found in 1-Phenyl-4-(4-pyridinyl)piperazine, has been established as a new bioisosteric replacement for the piperidine ring [1]. This substitution is not arbitrary; it allows the ligand to form additional interactions with highly conserved amino acids in the histamine H3 receptor (H3R) binding pocket, a feature not shared by simple piperazine or other pyridyl isomers [1]. This structural feature is the basis for a class of H3R selective antagonists that maintain selectivity over D2, M1, and α1-adrenergic receptors [1].

Histamine H3 Receptor Medicinal Chemistry Bioisosterism

4-Pyridylpiperazine Derivatives as Potent and Selective MC4R Antagonists

The phenylpiperazine and pyridinylpiperazine class, to which 1-Phenyl-4-(4-pyridinyl)piperazine belongs, has been systematically characterized as a source of potent and selective antagonists of the melanocortin-4 receptor (MC4R) [1]. A representative compound from this series, 12b, demonstrated a Ki value of 3.4 nM at MC4R and was more than 200-fold selective over the closely related MC3R [1]. This level of selectivity is a hallmark of the chemical series and is essential for minimizing off-target effects in vivo.

Melanocortin-4 Receptor Metabolic Research Cancer Cachexia

Specific Research Application Scenarios for 1-Phenyl-4-(4-pyridinyl)piperazine (CAS 14549-61-2)


Sigma Receptor Pharmacology: Tool Compound for Differentiating σ1 and σ2 Mediated Effects

Researchers investigating the distinct roles of sigma-1 (σ1) and sigma-2 (σ2) receptors in neurological processes (e.g., psychostimulant abuse, neuroprotection) can use 1-Phenyl-4-(4-pyridinyl)piperazine as a core scaffold for designing σ1-preferring ligands [1]. Its established preference for σ1 over σ2 allows for the creation of more selective pharmacological tools compared to compounds built on the 2-pyridylpiperazine isomer [1].

Medicinal Chemistry: A Validated Starting Point for Selective Histamine H3 Receptor Antagonists

In drug discovery programs targeting the histamine H3 receptor (H3R) for indications like cognitive disorders or obesity, 1-Phenyl-4-(4-pyridinyl)piperazine serves as a privileged scaffold [2]. Its validation as a bioisostere that enhances selectivity for H3R over other aminergic receptors (D2, M1, α1) reduces the risk of off-target pharmacology in lead optimization campaigns [2].

Metabolic Disease Research: Precursor for Highly Selective Melanocortin-4 Receptor (MC4R) Antagonists

For studies into the role of MC4R in energy homeostasis, cachexia, or obesity, 1-Phenyl-4-(4-pyridinyl)piperazine is a key intermediate for synthesizing antagonists with proven sub-nanomolar to low-nanomolar potency and >200-fold selectivity over the MC3R subtype [3]. This selectivity is crucial for generating interpretable in vivo data by avoiding confounding effects from MC3R modulation [3].

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